4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile
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Overview
Description
4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile is an organic compound that features a benzonitrile moiety substituted with a difluorohydroxybutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzonitrile derivative.
Introduction of Difluorohydroxybutenyl Group:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common reagents used include halogenating agents, bases, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of difluoroketones or difluoroaldehydes.
Reduction: Formation of difluoroamines.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile involves its interaction with specific molecular targets. The difluorohydroxybutenyl group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(1R,2R)-2-Hydroxycyclohexyl]-2-(trifluoromethyl)benzonitrile: A nonsteroidal androgen receptor antagonist used in dermatological applications.
2-Fluoro-4-[(1R,2R)-2-hydroxycyclopentyl]amino]benzonitrile: Used in synthetic and medicinal chemistry as an intermediate building block.
Uniqueness
4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile is unique due to its difluorohydroxybutenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9F2NO |
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Molecular Weight |
209.19 g/mol |
IUPAC Name |
4-[(1R)-2,2-difluoro-1-hydroxybut-3-enyl]benzonitrile |
InChI |
InChI=1S/C11H9F2NO/c1-2-11(12,13)10(15)9-5-3-8(7-14)4-6-9/h2-6,10,15H,1H2/t10-/m1/s1 |
InChI Key |
BMOULFUXLWZTBC-SNVBAGLBSA-N |
Isomeric SMILES |
C=CC([C@@H](C1=CC=C(C=C1)C#N)O)(F)F |
Canonical SMILES |
C=CC(C(C1=CC=C(C=C1)C#N)O)(F)F |
Origin of Product |
United States |
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